Methyl 2-amino-4-(propan-2-yl)-1,3-thiazole-5-carboxylate
Description
Structural Characterization and Physicochemical Properties
Crystallographic Analysis
Unit Cell Parameters and Space Group Determination
The crystallographic structure of methyl 2-amino-4-(propan-2-yl)-1,3-thiazole-5-carboxylate has been thoroughly investigated through single-crystal X-ray diffraction analysis, revealing important details about its molecular organization and crystal packing. The compound crystallizes in the monoclinic crystal system with the space group P2₁/n, which belongs to the centrosymmetric space group family. This space group designation indicates that the crystal structure possesses specific symmetry elements including a 2₁ screw axis along the b-direction and an n-glide plane, which significantly influence the molecular packing arrangement.
The unit cell parameters for this compound have been precisely determined through crystallographic analysis. The unit cell dimensions are a = 8.4219(13) Å, b = 9.9620(12) Å, and c = 12.4307(15) Å, with the monoclinic angle β = 90.916(11)°. These parameters result in a unit cell volume of 1042.8(2) ų, accommodating four formula units (Z = 4) within the crystal structure. The calculated density for the crystalline form is 1.275 Mg m⁻³, which reflects the efficient packing of molecules within the crystal lattice.
The molecular weight of the compound is 200.26 g/mol, and the crystal exhibits a calculated F(000) value of 424. The crystallographic data were collected using molybdenum Kα radiation (λ = 0.71069 Å), which provided high-quality diffraction patterns suitable for detailed structural analysis. The refinement of the crystal structure was achieved through least-squares methods, resulting in reliable atomic coordinates and thermal parameters that accurately describe the molecular geometry and thermal motion within the crystal lattice.
Molecular Packing and Intermolecular Interactions
The molecular packing arrangement of this compound is dominated by an extensive hydrogen bonding network that creates a sophisticated supramolecular architecture. The primary structural motif consists of N—H⋯N hydrogen-bonded centrosymmetric dimers, which form the fundamental building blocks of the crystal structure. These dimers are created through the interaction of the amino groups on adjacent molecules, resulting in a robust R₂²(8) graph-set pattern that provides significant stability to the overall structure.
The supramolecular network extends beyond the basic dimeric units through additional N—H⋯O hydrogen bonding contacts that link the dimers into extended chains. These secondary interactions involve the amino groups acting as hydrogen bond donors and the carbonyl oxygen atoms of the ester groups serving as acceptors. The combination of N—H⋯N and N—H⋯O interactions creates a three-dimensional network that effectively organizes the molecules within the crystal lattice and contributes to the overall structural stability.
The molecular structure itself exhibits some noteworthy geometric features, particularly in the bond lengths and angles within the thiazole ring system. All ring bond lengths and angles are close to the mean values obtained from related fragments in the Cambridge Structural Database, indicating that the compound maintains typical thiazole geometry. However, steric repulsion between the adjacent isopropyl and ester groups causes notable deviations from ideal geometry, specifically widening the C2—C3—C6 and C3—C2—C4 angles to 130.7(2)° and 124.07(18)°, respectively. These angular distortions reflect the influence of substituent interactions on the molecular conformation and highlight the importance of steric factors in determining the final crystal structure.
Comparative Analysis with Structural Analogues
The structural characteristics of this compound can be effectively understood through comparison with related aminothiazole carboxylate derivatives that have been crystallographically characterized. A particularly relevant comparison can be made with ethyl 2-amino-4-isopropyl-1,3-thiazole-5-carboxylate, which differs primarily in the ester alkyl group (ethyl versus methyl) while maintaining the same isopropyl substitution pattern on the thiazole ring.
The comparative analysis reveals that both compounds exhibit similar overall molecular structures and crystal packing patterns, suggesting that the change from methyl to ethyl ester has minimal impact on the fundamental structural features. Both compounds crystallize in monoclinic space groups and form comparable hydrogen bonding networks based on N—H⋯N dimeric interactions linked by N—H⋯O contacts. This structural similarity indicates that the amino group positioning and thiazole ring geometry are the primary determinants of the crystal packing arrangement, rather than the specific nature of the ester substituent.
An interesting comparison can also be made with an isomeric analogue where the positions of the isopropyl and ester groups are reversed, specifically ethyl 2-amino-4-isopropyl-1,3-thiazole-5-carboxylate. In this reversed substitution pattern, the steric interactions result in even larger angular deviations, with C—C—C angles of 133.90(14)° and 127.20(14)°, compared to the smaller deviations observed in the methyl compound. This comparison demonstrates that the specific positioning of bulky substituents significantly influences the molecular geometry and suggests that the current substitution pattern in this compound represents a more geometrically favorable arrangement.
The systematic comparison of these structural analogues provides valuable insights into the structure-property relationships within the aminothiazole carboxylate family. The consistent formation of N—H⋯N hydrogen-bonded dimers across different members of this family suggests that this motif represents a thermodynamically favorable arrangement that effectively utilizes the hydrogen bonding potential of the amino group. Furthermore, the variations in geometric parameters observed across different substitution patterns provide important guidance for the rational design of new compounds with desired structural and physicochemical properties.
Table 1: Comparative Unit Cell Parameters of Aminothiazole Carboxylate Analogues
| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Z |
|---|---|---|---|---|---|---|---|
| This compound | P2₁/n | 8.4219(13) | 9.9620(12) | 12.4307(15) | 90.916(11) | 1042.8(2) | 4 |
| Ethyl 2-amino-4-isopropyl-1,3-thiazole-5-carboxylate | P2₁/n | 7.8757(10) | 9.1080(11) | 15.8434(12) | 100.853(9) | 1116.1(2) | 4 |
Table 2: Selected Bond Angles Showing Steric Effects
| Compound | C2—C3—C6 (°) | C3—C2—C4 (°) | Reference |
|---|---|---|---|
| This compound | 130.7(2) | 124.07(18) | |
| Ethyl 2-amino-4-isopropyl-1,3-thiazole-5-carboxylate (reversed) | 133.90(14) | 127.20(14) |
Properties
IUPAC Name |
methyl 2-amino-4-propan-2-yl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-4(2)5-6(7(11)12-3)13-8(9)10-5/h4H,1-3H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIQCQOTNVUDKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(SC(=N1)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization to Form the Thiazole Core
One common approach involves the reaction of an α-haloketone bearing an isopropyl substituent with thiourea to form the thiazole ring. For example, α-bromo- or α-chloro-ketones with an isopropyl group at the appropriate position can be reacted with thiourea in polar solvents such as ethanol or methanol under reflux conditions. This cyclization forms 2-amino-4-(propan-2-yl)-1,3-thiazole intermediates.
- Reaction conditions:
- Solvent: Ethanol or methanol
- Temperature: Reflux (typically 60–80 °C)
- Time: Several hours (4–12 h)
- Molar ratio: Thiourea in slight excess (1:1.2) to α-haloketone
Esterification to Methyl Ester
The carboxylate group at position 5 is introduced or converted to the methyl ester by reaction with methyl chloroformate or by direct esterification of the corresponding acid intermediate.
Method A: Reaction with Methyl Chloroformate
The thiazol-5-yl-methanol intermediate is reacted with methyl chloroformate in the presence of a suitable base (e.g., triethylamine or pyridine) in an aprotic solvent such as dichloromethane or tetrahydrofuran (THF). This reaction yields the methyl ester derivative.Method B: Direct Esterification
The carboxylic acid precursor is treated with methanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) and refluxed to form the methyl ester.-
- Solvent: Dichloromethane, THF, or methanol
- Base: Triethylamine or pyridine (for haloformate method)
- Temperature: 0–25 °C (haloformate method) or reflux (direct esterification)
- Time: 1–6 hours
Representative Reaction Scheme
| Step | Reactants & Conditions | Product | Notes |
|---|---|---|---|
| 1 | α-Haloketone (with isopropyl group) + Thiourea, ethanol, reflux | 2-amino-4-(propan-2-yl)thiazole intermediate | Cyclization forming thiazole ring |
| 2 | Intermediate + Methyl chloroformate + Base (e.g., triethylamine), DCM, 0–25 °C | This compound | Esterification to methyl ester |
Process Optimization and Industrial Considerations
- Use of continuous flow reactors has been reported to improve yield and purity by better temperature and mixing control.
- Selection of solvents and bases is critical to minimize side reactions and degradation of the amino group.
- Crystallization and purification steps such as column chromatography or recrystallization from suitable solvents are employed to obtain high-purity product.
- Protective groups on amino functions may be introduced to improve stability during esterification or alkylation steps and removed subsequently.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Outcome/Notes |
|---|---|---|---|---|---|
| Thiazole ring formation | α-Haloketone + Thiourea | Ethanol, Methanol | Reflux | 4–12 h | Cyclization to 2-amino-thiazole |
| Esterification | Methyl chloroformate + Base (TEA/Py) | DCM, THF | 0–25 °C | 1–6 h | Formation of methyl ester |
| Alternative esterification | Methanol + Acid catalyst | Methanol | Reflux | 4–8 h | Direct esterification |
| Alkylation (if needed) | Alkyl halide + Base | Polar aprotic | RT–reflux | Several h | Introduction of isopropyl group |
| Purification | Column chromatography, recrystallization | Various | Ambient | Variable | Isolation of pure compound |
Research Findings and Notes
- The choice of α-haloketone precursor with an isopropyl substituent is crucial for regioselective formation of the 4-(propan-2-yl) substituted thiazole ring.
- Reaction temperature control is important to prevent degradation of the amino group and side reactions.
- The use of methyl chloroformate as an esterifying agent provides higher selectivity and yields compared to direct esterification under acidic conditions.
- Protective groups on the amino substituent may be necessary in multi-step syntheses to avoid side reactions during esterification or alkylation.
- Industrial processes emphasize continuous flow methods and optimized solvent/base systems to enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(propan-2-yl)-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Potential
Methyl 2-amino-4-(propan-2-yl)-1,3-thiazole-5-carboxylate exhibits significant potential as a pharmaceutical compound. Its structural characteristics allow for the development of various bioactive molecules. Compounds with thiazole rings are known for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the amino group enhances its reactivity and interaction with biological targets.
Case Studies
- Antimicrobial Activity : Research has shown that thiazole derivatives possess antimicrobial properties. A study demonstrated that similar compounds exhibit effectiveness against a range of bacterial strains, suggesting that this compound could be explored for antibiotic development .
- Anticancer Properties : Some thiazole derivatives have been evaluated for their anticancer effects. Preliminary studies indicate that modifications in the thiazole ring can lead to compounds with selective cytotoxicity towards cancer cells while sparing normal cells .
Agricultural Science
Pesticide Development
The unique structure of this compound makes it a candidate for developing new pesticides. Thiazole derivatives are known to exhibit herbicidal and fungicidal activities.
Case Studies
- Herbicidal Activity : A study highlighted the effectiveness of thiazole-based herbicides in controlling weed growth in various crops. The specific application of this compound could enhance crop yield by minimizing competition from weeds .
- Fungicidal Properties : Thiazoles have been documented to possess fungicidal activity against several plant pathogens. This compound could be synthesized and tested for its efficacy against common agricultural fungi .
Material Science
Polymer Chemistry
this compound can be utilized in polymer synthesis due to its reactive functional groups. It can serve as a monomer or additive to enhance the properties of polymers.
Case Studies
- Conductive Polymers : Incorporating thiazole derivatives into polymer matrices has been shown to improve electrical conductivity. Research indicates that such modifications can lead to materials suitable for electronic applications .
- Thermal Stability : The introduction of thiazole groups into polymer chains has been associated with improved thermal stability, making them suitable for high-temperature applications .
Summary Table of Applications
| Application Area | Specific Use Cases | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Antibiotic development; anticancer agents | Broad spectrum antimicrobial activity; selective toxicity |
| Agricultural Science | Herbicides; fungicides | Enhanced crop yield; disease control |
| Material Science | Conductive polymers; thermally stable materials | Improved electrical properties; high-temperature resistance |
Mechanism of Action
The mechanism of action of methyl 2-amino-4-(propan-2-yl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact molecular pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their differences:
Key Observations :
- Substituent Position : The isopropyl group at position 4 in the target compound contrasts with its positional isomer (CAS 81569-25-7), where the isopropyl group is at position 3. This difference impacts electronic properties and steric hindrance .
- Functional Groups : Replacement of the isopropyl group with a trifluoromethyl (CF₃) group (CAS 344-72-9) enhances electronegativity and lipophilicity, which is critical in drug design for membrane permeability .
- Aromatic vs.
Physicochemical Properties
- Solubility : The isopropyl group in the target compound enhances lipophilicity compared to the methoxyphenyl analog, which has polar aromatic interactions. The trifluoromethyl derivative exhibits even higher hydrophobicity .
- Thermal Stability: Crystallographic studies of related thiazoles (e.g., methyl 2-(diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate) reveal planar molecular geometries, but bulky substituents like isopropyl may reduce packing efficiency, lowering melting points .
Biological Activity
Methyl 2-amino-4-(propan-2-yl)-1,3-thiazole-5-carboxylate is a heterocyclic compound that has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. This article examines its biological activity, including antimicrobial and anticancer properties, synthesis methods, and relevant case studies.
Overview of the Compound
Chemical Structure and Properties:
- IUPAC Name: this compound
- Molecular Formula: C8H12N2O2S
- CAS Number: 649737-05-3
The compound features a thiazole ring, which is known for its significant role in various biological activities. Thiazole derivatives are often explored for their potential therapeutic effects, making this compound a subject of interest in drug discovery.
Antimicrobial Activity
This compound has shown promising antimicrobial properties. Studies indicate that compounds with similar thiazole structures exhibit effective inhibition against various bacterial and fungal strains.
Minimum Inhibitory Concentration (MIC) Values:
| Organism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 6.25 - 12.5 |
| Escherichia coli | 6.25 - 12.5 |
| Klebsiella pneumoniae | 6.25 - 12.5 |
| Pseudomonas aeruginosa | 6.25 - 12.5 |
| Aspergillus fumigatus | 6.25 - 12.5 |
These values suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria as well as certain fungi .
Anticancer Activity
Research has highlighted the potential of this compound in cancer treatment. Similar thiazole derivatives have been evaluated for their cytotoxic effects on various cancer cell lines.
Case Study: Anticancer Efficacy
A study evaluated the compound's activity against several human cancer cell lines, revealing an IC50 value of approximately 92.4 µM against a panel of eleven cancer types, including colon and breast cancers . This indicates moderate activity, suggesting that further modifications could enhance its potency.
The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.
- Cell Cycle Disruption: In cancer cells, it may interfere with mitotic processes, leading to apoptosis or cell cycle arrest.
Synthesis Methods
The synthesis of this compound typically follows the Gewald reaction protocol, which involves the condensation of sulfur with an α-methylene carbonyl compound and an α-cyano ester under specific conditions .
Synthetic Route Overview:
- Starting Materials: Sulfur, α-methylene carbonyl compound, α-cyano ester.
- Conditions: Heat under reflux in a suitable solvent.
- Purification: Crystallization or chromatography to obtain high purity.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 2-amino-4-phenylthiazole-5-carboxylate | Phenyl group instead of propan-2-yl | Moderate anticancer activity |
| Ethyl 2-amino-4-methylthiazole-5-carboxylate | Ethyl ester instead of methyl ester | Enhanced antimicrobial effects |
The presence of the propan-2-yl group in this compound enhances its lipophilicity compared to other derivatives, potentially improving membrane permeability and biological activity .
Q & A
Q. What synthetic methodologies are commonly employed for Methyl 2-amino-4-(propan-2-yl)-1,3-thiazole-5-carboxylate?
The synthesis typically involves multi-step procedures with careful optimization of reaction conditions. For example, derivatives of thiazole carboxylates are synthesized via cyclocondensation of precursors like ethyl acetoacetate with amines or hydrazines, followed by esterification or hydrolysis steps. Reaction parameters such as solvent choice (e.g., dioxane), catalysts (e.g., triethylamine), and purification methods (e.g., recrystallization from ethanol-DMF mixtures) significantly influence yield and purity .
Q. How is the structural integrity of the compound validated after synthesis?
Structural confirmation relies on spectroscopic techniques:
- 1H/13C NMR : Chemical shifts and coupling constants verify substituent positions and stereochemistry. For instance, the methyl ester group typically appears as a singlet near δ 3.8–4.0 ppm .
- IR Spectroscopy : Stretching frequencies for NH₂ (~3300 cm⁻¹), ester C=O (~1700 cm⁻¹), and thiazole C=N (~1600 cm⁻¹) confirm functional groups .
- Elemental Analysis : Experimental C/H/N/S percentages are compared with theoretical values to assess purity .
Q. What analytical techniques are critical for assessing purity?
- HPLC : Quantifies impurities using reverse-phase columns and UV detection.
- FTIR/Karl Fischer (KF) : Detects residual solvents or moisture .
- Mass Spectrometry : Confirms molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can crystallographic software (e.g., SHELX, WinGX) resolve ambiguities in X-ray diffraction data?
SHELX programs enable structure refinement by modeling anisotropic displacement parameters and handling twinned crystals. WinGX integrates data processing, visualization (ORTEP), and validation tools to ensure geometric accuracy (e.g., bond angles within 0.005 Å of expected values) . For example, the compound’s thiazole ring planarity can be verified using SHELXL’s rigid-bond restraint algorithm .
Q. What strategies address contradictions between spectroscopic and crystallographic data?
Discrepancies (e.g., unexpected NMR splitting vs. crystallographic symmetry) require cross-validation:
- Dynamic NMR : Assesses conformational exchange in solution.
- DFT Calculations : Predicts optimized geometries and compares them with X-ray data .
- Hirshfeld Surface Analysis : Identifies intermolecular interactions (e.g., hydrogen bonds) that may influence solid-state vs. solution structures .
Q. How can synthetic routes be optimized to improve yield and regioselectivity?
- Catalyst Screening : Palladium or copper catalysts enhance coupling reactions for aryl substituents .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution kinetics .
- Protecting Groups : Temporary protection of the amino group (e.g., Boc) prevents side reactions during esterification .
Q. What computational approaches predict the compound’s pharmacological activity?
Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target proteins. For example, the thiazole ring’s electron-rich π-system may interact with hydrophobic pockets in enzyme active sites, as demonstrated for analogs in docking studies .
Q. How are regioselectivity challenges managed during functionalization?
- Directing Groups : Electron-donating substituents (e.g., NH₂) guide electrophilic substitution to the 5-position of the thiazole ring .
- Microwave-Assisted Synthesis : Accelerates reactions to minimize by-products .
Q. What are the key considerations for interpreting complex splitting patterns in NMR?
Q. How do protecting groups influence multi-step synthesis?
- Dimethylamino Groups : Enhance solubility during intermediate steps and are later cleaved under acidic conditions .
- Trityl Groups : Protect tetrazole moieties in analogs, enabling selective functionalization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
